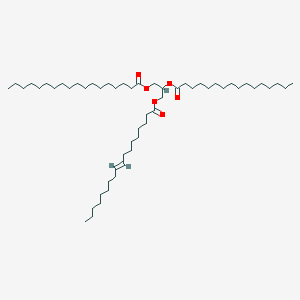
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where glycerol and fatty acids are mixed and heated in the presence of a catalyst. The reaction is monitored and controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be broken down to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or ozone, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions are typically used, with common reagents being hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used, with a catalyst such as sodium methoxide.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Hydrolysis: Glycerol and the respective fatty acids.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of triglycerides.
Biology: Studied for its role in metabolism and energy storage.
Medicine: Investigated for its potential effects on health, including its role in cardiovascular diseases.
Industry: Used in the production of biodiesel through transesterification reactions.
Mecanismo De Acción
The mechanism of action of Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate involves its metabolism in the body. The compound is broken down by lipases into glycerol and fatty acids, which are then utilized for energy production or stored as fat. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol 1,2-dihexadecanoate 3-(9Z-octadecenoate): Another triglyceride with similar fatty acid composition but different ester linkages.
Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate: Similar structure but with two octadecenoate groups instead of one.
Uniqueness
Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological effects .
Propiedades
Número CAS |
59891-29-1 |
|---|---|
Fórmula molecular |
C55H104O6 |
Peso molecular |
861.4 g/mol |
Nombre IUPAC |
[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25,27,52H,4-24,26,28-51H2,1-3H3/b27-25+ |
Clave InChI |
WRXCJQWYSUUELD-IMVLJIQESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
melting_point |
40 - 41 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



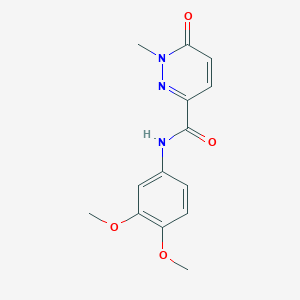
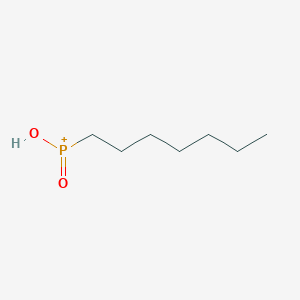
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)

![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
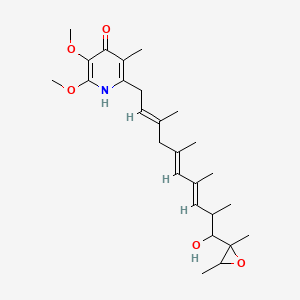
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)
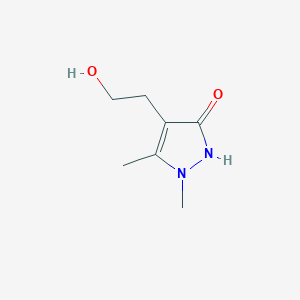
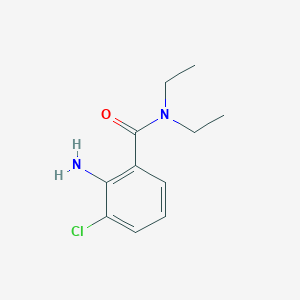
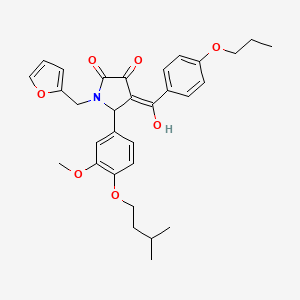
![N'-[(E)-(2-bromophenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14142221.png)
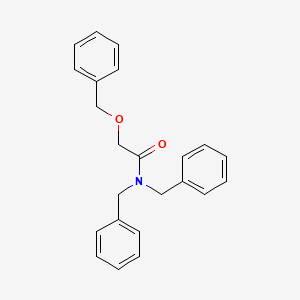
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
